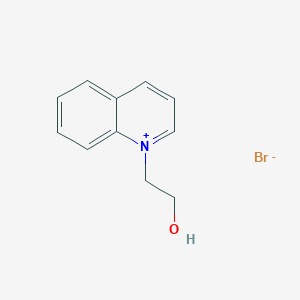

1-(2-Hydroxyethyl)quinolin-1-ium bromide

Description

Properties

CAS No. |

51527-78-7 |

|---|---|

Molecular Formula |

C11H12BrNO |

Molecular Weight |

254.12 g/mol |

IUPAC Name |

2-quinolin-1-ium-1-ylethanol;bromide |

InChI |

InChI=1S/C11H12NO.BrH/c13-9-8-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,13H,8-9H2;1H/q+1;/p-1 |

InChI Key |

MTUIAEQMBDBEQH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2CCO.[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Quinolinium Bromides

- Antimicrobial Analogs: Benzoquinolinium bromides with alkoxy, aryl, or nitro substituents (e.g., 1-(4-nitrophenacyl)benzo[f]quinolin-1-ium bromide) exhibit broad-spectrum activity against S. aureus and C. albicans, with MIC values ranging from 8–64 µg/mL .

- Cytotoxic Analogs: 1-(2-(4-Cyanophenyl)-2-oxoethyl)-4-methylquinolin-1-ium bromide demonstrates potent antimycobacterial activity (MIC: 3.12 µg/mL) and moderate cytotoxicity against HeLa cells .

- Fluorescent Probes: Cyano-substituted derivatives like (E)-1-(5-carboxypentyl)-4-(4-(diethylamino)styryl)quinolin-1-ium bromide serve as bioimaging agents due to their tunable emission properties .

Key Structural Differences :

- The hydroxyethyl group in 1-(2-hydroxyethyl)quinolin-1-ium bromide enhances solubility and hydrogen-bonding capacity compared to alkyl or aryl substituents .

- The 2,6-di-tert-butylphenol group confers antioxidant activity, a feature absent in simpler quinolinium salts .

Heterocyclic Analogs

- Pyridinium Derivatives : 1-(2-Hydroxyethyl)-pyridinium bromide, used in zinc-bromine flow batteries, shows superior bromine-complexing ability over conventional methylethylmorpholinium bromide (MEM-Br), reducing polybromide phase volume by 30% .

- Imidazolium Derivatives: 1-(2-Hydroxyethyl)-3-methylimidazolium bromide exhibits higher ionic conductivity (15 mS/cm) in electrolytes but lower thermal stability compared to quinolinium analogs .

Functional Advantages of Quinolinium Core:

- Quinoline’s extended π-system improves UV absorption and fluorescence quantum yield (~0.45) for optoelectronic applications .

- The rigid aromatic structure enhances binding to biological targets (e.g., DNA intercalation) compared to smaller heterocycles .

Application-Specific Comparisons

Bromine Complexing Agents (BCAs) in Batteries

Insights: While imidazolium and pyridinium analogs outperform in conductivity, quinolinium derivatives offer better chemical stability in acidic environments due to aromatic shielding .

Q & A

Q. How can thermodynamic properties (e.g., melting point, decomposition temperature) be accurately determined?

Q. What advanced analytical techniques identify degradation products under oxidative stress?

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence crystallographic packing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.